4-(Tert-butoxycarbonylamino)quinoline-6-carboxylic acid
Overview
Description
4-(Tert-butoxycarbonylamino)quinoline-6-carboxylic acid is a chemical compound with the molecular formula C15H16N2O4 and a molecular weight of 288.3 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group in its structure makes it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of quinoline-6-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under anhydrous conditions . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
While specific industrial production methods for 4-(Tert-butoxycarbonylamino)quinoline-6-carboxylic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxycarbonylamino)quinoline-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
Amides and Esters: Formed through coupling reactions with the carboxylic acid group.
Free Amines: Obtained after deprotection of the Boc group.
Scientific Research Applications
4-(Tert-butoxycarbonylamino)quinoline-6-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including potential antimalarial and antibacterial agents.
Biological Studies: The compound is used in the development of probes and inhibitors for studying biological pathways and molecular targets.
Synthetic Organic Chemistry: It is employed in the synthesis of complex organic molecules, leveraging its functional groups for diverse chemical transformations.
Industrial Applications: The compound’s derivatives are explored for their potential use in materials science and catalysis.
Mechanism of Action
The mechanism of action of 4-(Tert-butoxycarbonylamino)quinoline-6-carboxylic acid largely depends on its derivatives and the specific biological targets they interact with. In medicinal chemistry, quinoline derivatives are known to inhibit enzymes or interfere with DNA replication in pathogens . The Boc-protected amino group can be deprotected to reveal the active amine, which can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline-6-carboxylic acid: The parent compound without the Boc protecting group.
4-Aminoquinoline-6-carboxylic acid: Similar structure but with a free amino group instead of the Boc-protected amine.
Chloroquine: A well-known antimalarial drug with a quinoline scaffold.
Uniqueness
4-(Tert-butoxycarbonylamino)quinoline-6-carboxylic acid is unique due to the presence of the Boc protecting group, which provides stability and selectivity in synthetic applications. This protecting group can be selectively removed under mild conditions, allowing for the controlled introduction of the free amine functionality in subsequent reactions. This makes it a versatile intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-6-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-12-6-7-16-11-5-4-9(13(18)19)8-10(11)12/h4-8H,1-3H3,(H,18,19)(H,16,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJYJAZCOPNBNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C=C(C=CC2=NC=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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